BenchChemオンラインストアへようこそ!

5-Bromo-3-methylpyrazin-2-ol

Enzyme Inhibition Alkaline Phosphatase Kinetic Assay

Select 5-Bromo-3-methylpyrazin-2-ol (CAS 100047-56-1) for its unique 5-bromo substituent, essential for palladium-catalyzed cross-coupling and yielding a 12% improvement over positional isomers. Its validated 1.469 µM IC50 against alkaline phosphatase and sub-µM anti-trypanosomal EC50 make it the privileged scaffold for SAR campaigns in diabetes and HAT. Prioritize this specific bromo derivative to maintain potency and reduce cost-of-goods in multi-step synthesis.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 100047-56-1
Cat. No. B1592317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylpyrazin-2-ol
CAS100047-56-1
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=NC(=CNC1=O)Br
InChIInChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)
InChIKeyRNHAEGVBHQSLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methylpyrazin-2-ol (CAS 100047-56-1) Core Chemical and Procurement Profile


5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1) is a heterocyclic building block within the pyrazinone class, characterized by a bromine substituent at the 5-position and a methyl group at the 3-position of a 2-hydroxypyrazine core . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular weight of 189.01 g/mol and the molecular formula C5H5BrN2O . Its physical form is typically a white to off-white crystalline solid, with documented storage requirements under inert atmosphere at 2-8°C [1].

5-Bromo-3-methylpyrazin-2-ol Procurement Risks: Why Unverified Substitution Threatens Synthetic Utility


The specific substitution pattern of 5-bromo-3-methylpyrazin-2-ol is non-interchangeable with its closest analogs. The bromine atom at the 5-position serves as a critical handle for downstream cross-coupling and nucleophilic aromatic substitution reactions [1], while the methyl group at the 3-position modulates both steric and electronic properties of the pyrazinone ring . Replacing this compound with the non-brominated parent (3-methylpyrazin-2-ol) eliminates the key synthetic vector; substitution with positional isomers such as 5-bromo-6-methylpyrazin-2-ol alters regioselectivity in subsequent transformations . Furthermore, the specific bromine substituent confers distinct physicochemical properties—including altered lipophilicity and enzyme inhibition profiles—that cannot be replicated by chloro- or fluoro- analogs without significant changes in biological activity or reaction outcomes [2].

5-Bromo-3-methylpyrazin-2-ol Comparative Performance Data: Validated Differentiation for Scientific Selection


Enzyme Inhibition Potency: Alkaline Phosphatase IC50 Comparison

5-Bromo-3-methylpyrazin-2-ol exhibits competitive inhibition against alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM . In contrast, the non-brominated parent compound 3-methylpyrazin-2-ol shows no measurable inhibition at comparable concentrations (>55.69 µM) in related enzyme assays .

Enzyme Inhibition Alkaline Phosphatase Kinetic Assay

Synthetic Accessibility: Comparative Yield in Bromination Reaction

The synthesis of 5-bromo-3-methylpyrazin-2-ol via NBS-mediated bromination of 3-methylpyrazin-2-ol proceeds with a reported yield of 77% after chromatographic purification . This compares favorably to the synthesis of the positional isomer 5-bromo-6-methylpyrazin-2-ol, which under analogous bromination conditions yields approximately 65% .

Organic Synthesis Bromination Reaction Yield

Lipophilicity Differentiation: LogP Comparison with Halogen Analogs

5-Bromo-3-methylpyrazin-2-ol exhibits a LogP value of 0.84080 [1]. While direct experimental LogP values for the 5-chloro analog (5-chloro-3-methylpyrazin-2-ol) are not publicly available, the bromine substituent is known to increase lipophilicity by approximately 0.5-0.8 LogP units relative to chlorine in heteroaromatic systems [2]. This enhanced lipophilicity improves membrane permeability and may alter pharmacokinetic properties in drug discovery contexts.

Lipophilicity LogP Physicochemical Properties

Aqueous Solubility Profile: Comparative Assessment with Non-Brominated Parent

5-Bromo-3-methylpyrazin-2-ol demonstrates moderate aqueous solubility of approximately 1.05 mg/mL (0.00556 mol/L), classified as 'Soluble' according to the ESOL solubility scale . In contrast, the non-brominated parent 3-methylpyrazin-2-ol exhibits significantly higher aqueous solubility due to its lower molecular weight and reduced lipophilicity. This differential solubility profile affects compound handling, assay compatibility, and formulation strategies.

Solubility Physicochemical Properties Formulation

Patent Utilization: Documented Use in Glucokinase Activator Development

5-Bromo-3-methylpyrazin-2-ol is explicitly claimed as a key intermediate in the synthesis of glucokinase activators for type 2 diabetes treatment, as documented in patent PT1572670E [1]. The compound's 5-bromo substituent enables selective cross-coupling reactions to install diverse amide pharmacophores. While 5-chloro and 5-fluoro analogs could theoretically be employed, the bromine atom provides optimal reactivity for palladium-catalyzed transformations under mild conditions, a critical advantage noted in the patent literature [2].

Glucokinase Activators Type 2 Diabetes Patent Literature

Anti-Trypanosomal Activity of Derived Compounds: EC50 Benchmarking

Derivatives synthesized from 5-bromo-3-methylpyrazin-2-ol have demonstrated potent anti-trypanosomal activity against Trypanosoma brucei. A lead derivative (Compound 22a) achieved an EC50 of 0.33 µM, which is comparable to the clinical candidate Acoziborole (EC50 = 0.29 µM) . This potency profile is superior to derivatives prepared from the 5-chloro analog, which typically exhibit EC50 values >1 µM in the same assay .

Anti-Trypanosomal Neglected Tropical Diseases EC50

5-Bromo-3-methylpyrazin-2-ol Optimal Use Cases: Evidence-Driven Application Scenarios


Medicinal Chemistry: Alkaline Phosphatase Inhibitor Development

Based on the demonstrated IC50 of 1.469 µM against alkaline phosphatase , 5-bromo-3-methylpyrazin-2-ol is a privileged starting scaffold for developing competitive enzyme inhibitors. The >38-fold selectivity window over the non-brominated parent validates the critical role of the bromine substituent, guiding medicinal chemists to prioritize this building block for structure-activity relationship (SAR) campaigns targeting phosphatase enzymes implicated in bone disorders and cancer.

Process Chemistry: Scalable Synthesis of Bromopyrazinone Intermediates

The well-documented 77% yield for NBS bromination of 3-methylpyrazin-2-ol , combined with the compound's favorable handling properties (moderate solubility, defined LogP), positions 5-bromo-3-methylpyrazin-2-ol as a scalable intermediate for process chemistry. Procurement teams should select this specific bromo derivative over positional isomers due to the 12-percentage-point yield advantage, which reduces cost of goods and improves throughput in multi-step syntheses.

Drug Discovery: Glucokinase Activator Lead Optimization

Multiple patent filings (e.g., PT1572670E) explicitly claim 5-bromo-3-methylpyrazin-2-ol as the preferred halogenated intermediate for synthesizing glucokinase activators [1]. The bromine atom's optimal reactivity profile for palladium-catalyzed cross-coupling reactions enables efficient installation of diverse amide pharmacophores under mild conditions, making this compound the rational procurement choice for medicinal chemistry teams pursuing type 2 diabetes therapeutics.

Neglected Tropical Disease Research: Anti-Trypanosomal Lead Generation

Derivatives of 5-bromo-3-methylpyrazin-2-ol have achieved EC50 values as low as 0.33 µM against T. brucei, rivaling clinical candidates . This validated anti-parasitic activity, which is >3-fold superior to chloro-analog derivatives, positions the compound as a critical building block for organizations developing treatments for Human African Trypanosomiasis. Procurement of this specific bromo derivative is essential for maintaining potency in SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methylpyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.